molecular formula C14H25ClN4O4 B6661991 (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride

(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride

Cat. No.: B6661991
M. Wt: 348.82 g/mol
InChI Key: APMODGXTOPBBDX-RLOOEAFISA-N
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Description

(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino and oxoethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction, crystallization, and purification techniques such as chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.

Scientific Research Applications

(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide: This compound shares a similar pyrrolidine ring structure but differs in the side chains attached to the ring.

    N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another compound with a pyrrolidine ring, used in different chemical contexts.

Uniqueness

The uniqueness of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4.ClH/c1-7(2)12(15)13(21)16-6-10(19)17-9-5-11(20)18(8(3)4)14(9)22;/h7-9,12H,5-6,15H2,1-4H3,(H,16,21)(H,17,19);1H/t9?,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMODGXTOPBBDX-RLOOEAFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC1CC(=O)N(C1=O)C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NC1CC(=O)N(C1=O)C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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